
Quercetin dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin dimer is a compound formed by the dimerization of quercetin, a well-known flavonoid found in many fruits, vegetables, and grains. Quercetin is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer activities. The dimerization of quercetin can occur through various mechanisms, leading to different structural forms of the dimer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The dimerization of quercetin can be achieved through two primary mechanisms: the Diels-Alder reaction and radical-coupling. The radical-coupling pathway is thermodynamically and kinetically preferred over the Diels-Alder reaction. This process involves the oxidation of quercetin, leading to the formation of a dimer through a two-step radical-coupling mechanism .
Industrial Production Methods
Industrial production of quercetin dimer is not as common as the production of quercetin itself. the extraction and purification of quercetin from natural sources, such as onions, apples, and berries, can be scaled up for industrial purposes. The dimerization process can then be induced under controlled conditions to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Quercetin dimer undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound is the oxidation of quercetin.
Reduction: this compound can be reduced back to its monomeric form under certain conditions.
Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of quercetin is the this compound itself. Further reactions can lead to the formation of various substituted quercetin dimers, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Quercetin dimer has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which may have implications for various biological processes.
Industry: The antioxidant properties of this compound make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mecanismo De Acción
The mechanism of action of quercetin dimer involves its interaction with various molecular targets and pathways. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their conformational changes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Quercetin dimer can be compared with other similar compounds, such as:
Rutin: A glycosylated form of quercetin with similar antioxidant properties.
Kaempferol: Another flavonoid with structural similarities to quercetin but differing in its biological activities.
Catechin: A flavonoid found in tea with antioxidant properties similar to quercetin.
This compound is unique due to its dimeric structure, which may enhance its antioxidant and anti-inflammatory properties compared to its monomeric form.
Propiedades
Fórmula molecular |
C30H18O14 |
|---|---|
Peso molecular |
602.5 g/mol |
Nombre IUPAC |
5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one |
InChI |
InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H |
Clave InChI |
UCFHILKWDMUAPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


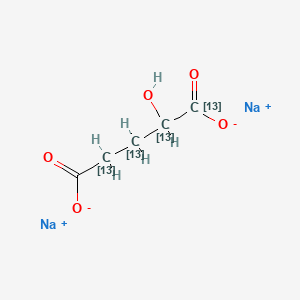

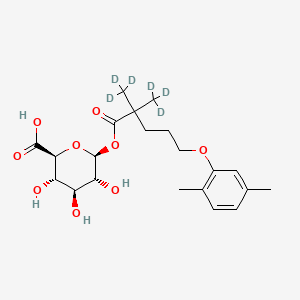
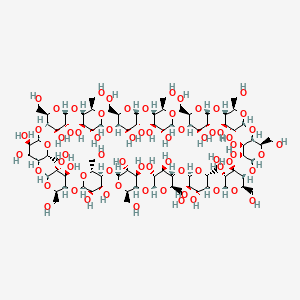
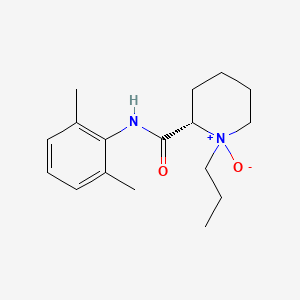
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
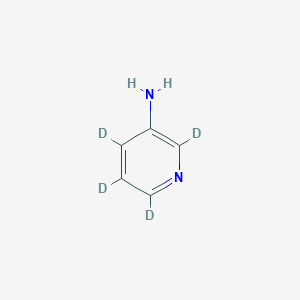
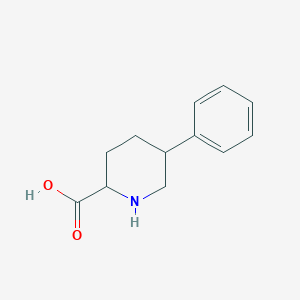
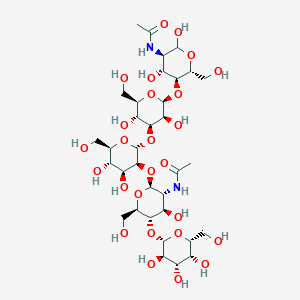
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
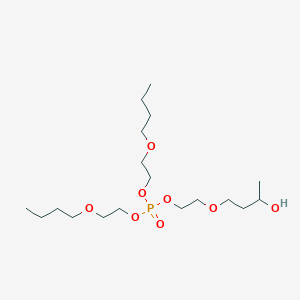
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
